molecular formula C12H18N4OS B3834187 2-(4-methyl-1-piperazinyl)-N'-(3-thienylmethylene)acetohydrazide

2-(4-methyl-1-piperazinyl)-N'-(3-thienylmethylene)acetohydrazide

Cat. No. B3834187
M. Wt: 266.37 g/mol
InChI Key: GIKJISRKVQWLHX-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methyl-1-piperazinyl)-N'-(3-thienylmethylene)acetohydrazide, also known as TMAH, is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of hydrazine derivatives and has been shown to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 2-(4-methyl-1-piperazinyl)-N'-(3-thienylmethylene)acetohydrazide is not fully understood. However, it has been suggested that 2-(4-methyl-1-piperazinyl)-N'-(3-thienylmethylene)acetohydrazide may exert its biological activities by inhibiting various enzymes and signaling pathways in cells.
Biochemical and Physiological Effects
2-(4-methyl-1-piperazinyl)-N'-(3-thienylmethylene)acetohydrazide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of various microorganisms, and reduce inflammation. 2-(4-methyl-1-piperazinyl)-N'-(3-thienylmethylene)acetohydrazide has also been shown to exhibit neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-methyl-1-piperazinyl)-N'-(3-thienylmethylene)acetohydrazide in lab experiments is its wide range of biological activities. This makes it a useful tool for studying various diseases and biological processes. However, one of the limitations of using 2-(4-methyl-1-piperazinyl)-N'-(3-thienylmethylene)acetohydrazide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(4-methyl-1-piperazinyl)-N'-(3-thienylmethylene)acetohydrazide. One area of interest is the development of 2-(4-methyl-1-piperazinyl)-N'-(3-thienylmethylene)acetohydrazide-based drugs for the treatment of various diseases, such as cancer and infectious diseases. Another area of interest is the development of new diagnostic tools based on 2-(4-methyl-1-piperazinyl)-N'-(3-thienylmethylene)acetohydrazide. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-methyl-1-piperazinyl)-N'-(3-thienylmethylene)acetohydrazide and its potential toxicity.

Scientific Research Applications

2-(4-methyl-1-piperazinyl)-N'-(3-thienylmethylene)acetohydrazide has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anticancer, antimicrobial, antifungal, and antitubercular activities. 2-(4-methyl-1-piperazinyl)-N'-(3-thienylmethylene)acetohydrazide has also been studied for its potential use as a diagnostic tool for various diseases.

properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-N-[(Z)-thiophen-3-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4OS/c1-15-3-5-16(6-4-15)9-12(17)14-13-8-11-2-7-18-10-11/h2,7-8,10H,3-6,9H2,1H3,(H,14,17)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKJISRKVQWLHX-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)NN=CC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CC(=O)N/N=C\C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methylpiperazin-1-yl)-N-[(Z)-thiophen-3-ylmethylideneamino]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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